Hex-3-enyl benzoate

Description

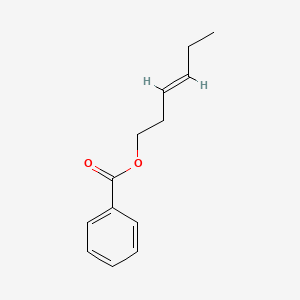

Structure

3D Structure

Properties

IUPAC Name |

hex-3-enyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h3-7,9-10H,2,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOXBEHFBZOJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047555 | |

| Record name | Hex-3-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72200-74-9, 25152-85-6 | |

| Record name | 3-Hexenyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72200-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hex-3-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-3-enyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-3-Hexenyl Benzoate

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic data of (Z)-3-Hexenyl benzoate. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Properties and Data

(Z)-3-Hexenyl benzoate is a benzoate ester recognized for its characteristic green, herbaceous, and slightly floral aroma.[1] It is a colorless to pale yellow liquid that is soluble in organic solvents but has limited solubility in water.[2][3]

Table 1: Physicochemical Properties of (Z)-3-Hexenyl Benzoate

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₂ | [1][4] |

| Molecular Weight | 204.26 g/mol | [4] |

| CAS Number | 25152-85-6 | [4][5] |

| Appearance | Colorless, oily, slightly viscous liquid | [4] |

| Odor | Green, herbaceous, woody | [1][4] |

| Boiling Point | 105 °C at 1 mmHg | [1][2] |

| Density | 0.999 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.508 | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

| Solubility | Insoluble in water; soluble in alcohol | [3][] |

Synthesis

The primary method for the synthesis of (Z)-3-Hexenyl benzoate is the esterification of (Z)-3-hexen-1-ol with benzoic acid.[1][3] This reaction is typically catalyzed by an acid.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of (Z)-3-Hexenyl benzoate via Fischer esterification.

Materials:

-

(Z)-3-hexen-1-ol

-

Benzoic acid

-

Sulfuric acid (concentrated)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add equimolar amounts of (Z)-3-hexen-1-ol and benzoic acid.

-

Add a suitable solvent such as toluene to the flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure (Z)-3-Hexenyl benzoate.

Spectroscopic Data

The following section provides an overview of the key spectroscopic data for (Z)-3-Hexenyl benzoate, which is essential for its characterization.

Mass Spectrometry

The mass spectrum of (Z)-3-Hexenyl benzoate shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with the structure of a benzoate ester.

Table 2: Key Mass Spectrometry Peaks

| m/z | Relative Intensity (%) |

| 105.0 | 99.99 |

| 82.0 | 97.45 |

| 67.0 | 63.27 |

| 77.0 | 61.22 |

| 51.0 | 19.91 |

Source:[4]

Infrared (IR) Spectroscopy

The IR spectrum of (Z)-3-Hexenyl benzoate displays characteristic absorption bands for the ester functional group and the aromatic ring.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3060-3030 | C-H stretch (aromatic) |

| ~2960-2850 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1600, ~1450 | C=C stretch (aromatic ring) |

| ~1270, ~1110 | C-O stretch (ester) |

| ~710 | C-H bend (cis-alkene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of (Z)-3-Hexenyl benzoate provide detailed information about the structure of the molecule.

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the vinyl protons of the cis-double bond, and the aliphatic protons of the hexenyl chain.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the olefinic carbons, and the aliphatic carbons.

Biological Activity

While primarily used in the flavor and fragrance industry, some sources suggest that (Z)-3-Hexenyl benzoate may possess antioxidant and antimicrobial properties.[] However, detailed studies on its specific biological activities and signaling pathways in a drug development context are limited. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and considers it of no safety concern at current levels of intake when used as a flavoring agent.

Safety and Handling

(Z)-3-Hexenyl benzoate is a combustible liquid and may cause skin and eye irritation.[2] Appropriate personal protective equipment, such as safety glasses and gloves, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area in a tightly sealed container.[]

References

- 1. ScenTree - Cis-3-hexenyl benzoate (CAS N° 25152-85-6) [scentree.co]

- 2. cis-3-Hexenyl benzoate = 97 , stabilized, FG 25152-85-6 [sigmaaldrich.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 3-Hexenyl benzoate, (3Z)- | C13H16O2 | CID 5367706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hexen-1-ol, benzoate, (Z)- [webbook.nist.gov]

An In-depth Technical Guide to Hex-3-enyl Benzoate (CAS 25152-85-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hex-3-enyl benzoate (CAS 25152-85-6), a significant fragrance and flavor compound also recognized for its role in plant defense mechanisms. This document collates critical data on its chemical and physical properties, safety, synthesis, and biochemical functions, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

This compound, also known as (Z)-3-Hexenyl benzoate or Leaf benzoate, is an organic ester with the molecular formula C₁₃H₁₆O₂.[1][2] It is primarily recognized for its fresh, green, floral, and slightly fruity aroma.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆O₂ | [1][2] |

| Molecular Weight | 204.26 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Green, herbaceous, woody, floral, balsamic | [1][4] |

| Boiling Point | 105 °C at 1 mmHg | [1] |

| Density | 0.999 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.508 (lit.) | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Water Solubility | 40.3 mg/L at 24 °C | [1] |

| LogP (Octanol/Water Partition Coefficient) | 4.5 at 25 °C | [1] |

Safety and Handling

This compound is classified with GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

Table 2: GHS Safety Information for this compound

| GHS Classification | Hazard Statement | Precautionary Statement Codes |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.[5] Work should be conducted in a well-ventilated area.

Synthesis and Analysis

Experimental Protocol: Synthesis via Fischer Esterification

The primary method for synthesizing cis-3-Hexenyl benzoate is through the Fischer esterification of cis-3-hexen-1-ol with benzoic acid, typically using an acid catalyst.[6][7]

Materials:

-

cis-3-Hexen-1-ol (1.0 eq)

-

Benzoic acid (1.1 eq)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq) or other acid catalysts like p-toluenesulfonic acid.

-

Toluene (as solvent and for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and purification (e.g., diethyl ether)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cis-3-hexen-1-ol, benzoic acid, and toluene.

-

Add the catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation to yield the final product.

Experimental Protocol: Quantitative Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the quantitative analysis of fragrance components like this compound in various matrices.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detector (if used):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Sample Preparation (for a cosmetic product):

-

Accurately weigh approximately 1 g of the cosmetic sample into a centrifuge tube.

-

Add a suitable organic solvent (e.g., methyl tert-butyl ether) and an internal standard (e.g., 1,4-dibromobenzene).

-

Vortex the mixture for 1-2 minutes to extract the fragrance compounds.

-

Centrifuge to separate the solid matrix from the solvent.

-

Transfer the supernatant to a GC vial for analysis.

Quantification:

-

Create a calibration curve using standard solutions of this compound of known concentrations.

-

The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Biochemical Significance: Role as a Green Leaf Volatile

This compound is a member of the Green Leaf Volatiles (GLVs), a class of C6 compounds released by plants upon tissue damage.[8] GLVs play a crucial role in plant defense signaling.[8]

When a plant is damaged by herbivores or pathogens, membrane lipids are broken down, initiating the oxylipin pathway.[9] This leads to the rapid synthesis and release of GLVs. These volatile compounds can act as airborne signals, inducing defense responses in undamaged parts of the same plant or in neighboring plants.[10] This process is often referred to as "priming," where the plant is prepared to mount a faster and stronger defense response upon subsequent attack.[9]

The signaling cascade initiated by GLVs involves the activation of mitogen-activated protein kinases (MAPKs), changes in ion fluxes across the cell membrane, and the generation of reactive oxygen species (ROS).[10] These early signaling events lead to the downstream synthesis of defense-related phytohormones, primarily jasmonic acid (JA) and in some cases, salicylic acid (SA).[1][7] The activation of the JA pathway, in particular, leads to the expression of genes involved in producing defense compounds that can deter herbivores.

Natural Occurrence and Applications

This compound is found naturally in a variety of plants and is a component of their characteristic aromas.

Table 3: Natural Sources of this compound

| Natural Source | Reference(s) |

| Jasmine (Jasminum grandiflorum, Jasminum sambac) | [6] |

| Bilberry (Vaccinium myrtillus) | [1] |

| Guava (Psidium guajava) | [1] |

| Black and Green Tea (Camellia sinensis) | [1] |

| Starfruit (Averrhoa carambola) | [1] |

| Mastic gum leaf oil (Pistacia lentiscus) | [1] |

Due to its pleasant and persistent green floral scent, this compound is widely used in the fragrance industry in perfumes, cosmetics, and other personal care products.[7] It is also utilized in the flavor industry to impart fruity and spicy notes to food and beverages.[11] Its tenacity makes it a valuable component for extending the perception of green notes in a fragrance composition.[12]

References

- 1. academic.oup.com [academic.oup.com]

- 2. (Z)-3-hexen-1-yl benzoate, 25152-85-6 [thegoodscentscompany.com]

- 3. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103420832A - Preparing method of cis-3-Hexenyl caproate - Google Patents [patents.google.com]

- 5. fraterworks.com [fraterworks.com]

- 6. ScenTree - Cis-3-hexenyl benzoate (CAS N° 25152-85-6) [scentree.co]

- 7. Green Leaf Volatiles: A New Player in the Protection against Abiotic Stresses? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pellwall.com [pellwall.com]

The Ubiquitous Presence of Hex-3-enyl Benzoate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-3-enyl benzoate, a volatile organic compound, is a significant contributor to the characteristic aroma of numerous plants. This ester, formed from the union of benzoic acid and (Z)-3-hexen-1-ol, imparts a fresh, green, and slightly floral scent. Its presence is not merely incidental; it plays a crucial role in plant-insect interactions, acting as an attractant for pollinators and a defense signal in response to herbivory. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, detailing its biosynthesis, the signaling pathways that regulate its production, and the analytical methodologies for its quantification.

Natural Occurrence and Quantitative Data

This compound has been identified in a diverse range of plant species, from fragrant flowers to common fruits and leaves. Its concentration can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes the quantitative data available for the presence of this compound in various plants.

| Plant Species | Common Name | Plant Part | Concentration/Relative Abundance | Reference(s) |

| Dianthus caryophyllus | Carnation | Flowers | Principal contributor to the floral scent | [1][2] |

| Jasminum grandiflorum | Jasmine | Flower Absolute | 1-4% | [3] |

| Jasminum sambac | Jasmine | Flower Absolute | Present | [3] |

| Camellia sinensis | Tea | Leaves | Present (as a glucoside precursor) | [4] |

| Psidium guajava | Guava | Fruit | Present | [5] |

| Vaccinium myrtillus | Bilberry | Fruit | Present | [3] |

Table 1: Quantitative and Qualitative Occurrence of this compound in Various Plant Species.

Biosynthesis of this compound

The formation of this compound in plants is a fascinating interplay of two distinct biosynthetic pathways that provide its core components: a benzenoid and a C6 volatile.

-

The Shikimate Pathway (Benzenoid precursor): This pathway, originating from carbohydrate metabolism, leads to the production of the aromatic amino acid phenylalanine. A series of enzymatic reactions then converts phenylalanine into cinnamic acid, a key precursor for a wide array of benzenoid compounds, including benzoic acid.

-

The Lipoxygenase (LOX) Pathway (C6 volatile precursor): This pathway is initiated in response to cellular damage, such as herbivory. It utilizes fatty acids, primarily linolenic acid, to produce a range of C6 volatile compounds, often referred to as "Green Leaf Volatiles" (GLVs). Through the action of lipoxygenase and hydroperoxide lyase, (Z)-3-hexenal is formed, which is subsequently reduced to (Z)-3-hexen-1-ol by alcohol dehydrogenase.

Finally, the esterification of benzoic acid and (Z)-3-hexen-1-ol is catalyzed by an alcohol acyltransferase, such as benzoyl-CoA:benzyl alcohol/phenylethanol benzoyltransferase (BPBT), to yield this compound.

Regulation of Biosynthesis: Signaling Pathways

The production of this compound, particularly as a component of herbivore-induced plant volatiles (HIPVs), is tightly regulated by complex signaling networks. The jasmonate and salicylate pathways are two key players in this regulation, often exhibiting crosstalk.

-

Jasmonate (JA) Pathway: Mechanical wounding and insect feeding trigger the synthesis of jasmonic acid and its derivatives. This signaling cascade leads to the activation of transcription factors, such as MYC2, which in turn upregulate the expression of genes involved in the biosynthesis of both benzenoids and C6 volatiles.

-

Salicylate (SA) Pathway: While primarily associated with pathogen defense, the salicylate pathway can also influence volatile production. There is evidence of antagonistic crosstalk between the JA and SA pathways, where the activation of one can suppress the other, leading to a fine-tuned volatile blend in response to specific threats.

Experimental Protocols

The analysis of this compound in plant tissues is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) technique for sample preparation.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction method that is ideal for trapping volatile compounds from a sample's headspace.

Materials:

-

Fresh plant material (e.g., flowers, leaves)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with screw caps and PTFE/silicone septa

-

Heating block or water bath

Procedure:

-

Weigh a precise amount of fresh plant material (e.g., 1-5 g) and place it into a headspace vial.

-

Seal the vial immediately with the screw cap.

-

Equilibrate the vial at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

-

Retract the fiber into the needle and immediately introduce it into the GC-MS injector for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5MS).

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2-5 minutes.

-

Ramp: Increase to 150-200 °C at a rate of 3-5 °C/min.

-

Ramp: Increase to 250-280 °C at a rate of 10-20 °C/min.

-

Final hold: 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Quantification:

Quantification of this compound can be achieved by using an internal or external standard method with a certified reference standard of the compound.

Conclusion

This compound is a naturally occurring ester that plays a vital role in the chemical ecology of numerous plant species. Its biosynthesis is a result of the convergence of the shikimate and lipoxygenase pathways, and its production is intricately regulated by signaling networks, primarily the jasmonate pathway, in response to environmental cues such as herbivory. The analytical methods outlined in this guide provide a robust framework for the extraction and quantification of this important volatile compound, enabling further research into its diverse biological functions and potential applications in fields such as agriculture, perfumery, and pharmaceuticals. Understanding the natural occurrence and regulation of this compound opens avenues for the development of novel pest control strategies and the creation of unique flavor and fragrance profiles.

References

- 1. Integrated multi‐omic data and analyses reveal the pathways underlying key ornamental traits in carnation flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. perfumersworld.com [perfumersworld.com]

- 4. Cis- and trans-linalool 3,7-oxides and methyl salicylate glycosides and (Z)-3-hexenyl beta-D-glucopyranoside as aroma precursors from tea leaves for oolong tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Biosynthesis pathway of Hex-3-enyl benzoate

An In-depth Technical Guide on the Biosynthesis of Hex-3-enyl Benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring ester found in various plants, contributing to their characteristic aromas. It is classified as a benzenoid, a class of volatile organic compounds. Its biosynthesis is a compelling example of metabolic convergence, integrating two major and distinct pathways: the Oxylipin Pathway, which produces the alcohol moiety ((Z)-hex-3-en-1-ol), and the Phenylpropanoid Pathway, which generates the benzoate moiety (Benzoic Acid). The final step involves the enzymatic esterification of these two precursors, a reaction catalyzed by an Alcohol Acyltransferase (AAT). This document provides a detailed technical overview of the complete biosynthetic sequence, presenting quantitative data, experimental protocols, and pathway visualizations to facilitate further research and application.

Part 1: Biosynthesis of the Alcohol Moiety, (Z)-Hex-3-en-1-ol, via the Oxylipin Pathway

The alcohol precursor, (Z)-hex-3-en-1-ol, also known as leaf alcohol, is a C6 volatile compound that belongs to the Green Leaf Volatiles (GLVs) family.[1][2][3] GLVs are rapidly synthesized in plants in response to tissue damage, such as from herbivory.[3] The biosynthesis occurs via the oxylipin pathway, which utilizes polyunsaturated fatty acids as its primary substrate.

The pathway proceeds in three main enzymatic steps:

-

Dioxygenation: The pathway is initiated by the enzyme Lipoxygenase (LOX) , which catalyzes the addition of molecular oxygen to polyunsaturated fatty acids like α-linolenic acid (C18:3).[4][5] In this case, 13-lipoxygenase specifically produces 13-hydroperoxy-linolenic acid (13-HPOT).

-

Cleavage: The resulting hydroperoxide is then cleaved by Hydroperoxide Lyase (HPL) , a cytochrome P450 enzyme.[3] This reaction yields a C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid.[2][6]

-

Reduction: Finally, the aldehyde is reduced to its corresponding alcohol, (Z)-hex-3-en-1-ol, by the action of Alcohol Dehydrogenase (ADH) .[7]

Pathway Visualization: Oxylipin Pathway

Quantitative Data for Key Enzymes

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax | Reference |

| Lipoxygenase (LOX) | Arabidopsis thaliana | Linolenic Acid | 15 - 30 | - | (Bannenberg et al., 2009) |

| Hydroperoxide Lyase (HPL) | Medicago truncatula | 13-HPOT | 8.7 | 11.2 µmol/min/mg | (Hughes et al., 2006) |

| Alcohol Dehydrogenase (ADH) | Arabidopsis thaliana | Hexenal | 120 | - | (Yamauchi et al., 2011) |

Experimental Protocol: Assay for Hydroperoxide Lyase (HPL) Activity

This protocol provides a method to determine HPL activity by spectrophotometrically monitoring the decrease in the hydroperoxide substrate.

1. Materials:

-

Recombinant or purified HPL enzyme solution.

-

Substrate: 13-hydroperoxy-linolenic acid (13-HPOT).

-

Assay Buffer: 100 mM sodium phosphate buffer, pH 6.5.

-

Spectrophotometer capable of reading at 234 nm.

-

Quartz cuvettes.

2. Substrate Preparation:

-

Prepare a stock solution of 13-HPOT in ethanol.

-

Determine the exact concentration using the molar extinction coefficient (ε = 23,000 M-1cm-1 at 234 nm).

-

Dilute the stock solution with the assay buffer to a final concentration of 50-100 µM for the assay.

3. Assay Procedure:

-

Set the spectrophotometer to measure absorbance at 234 nm.

-

Add 950 µL of the substrate solution to a quartz cuvette and place it in the spectrophotometer.

-

Allow the temperature to equilibrate to 25°C.

-

Initiate the reaction by adding 50 µL of the enzyme solution to the cuvette and mix immediately by inversion.

-

Record the decrease in absorbance at 234 nm over a period of 3-5 minutes. The cleavage of the conjugated diene system in the hydroperoxide by HPL leads to a loss of absorbance.

4. Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve.

-

Enzyme activity is calculated using the Beer-Lambert law (A = εcl), where the change in absorbance over time corresponds to the rate of substrate consumption. One unit of HPL activity can be defined as the amount of enzyme that cleaves 1 µmol of substrate per minute.

Part 2: Biosynthesis of the Benzoate Moiety via the Phenylpropanoid Pathway

The benzoate precursor, Benzoic Acid (BA), is synthesized from the aromatic amino acid L-phenylalanine via the phenylpropanoid pathway.[8][9] The conversion requires the shortening of the C3 side chain of phenylalanine by two carbon atoms.[8][10] In plants, this primarily occurs through a peroxisomal, CoA-dependent, β-oxidative pathway.[8][10]

The key steps in this pathway are:

-

Deamination: Phenylalanine Ammonia Lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to form trans-Cinnamic Acid.[8][11]

-

CoA Ligation: trans-Cinnamic Acid is activated by Cinnamate-CoA Ligase (CNL) to form Cinnamoyl-CoA.[8]

-

β-Oxidation: A series of β-oxidative reactions ensue. A bifunctional Cinnamoyl-CoA Hydratase-Dehydrogenase (CHD) catalyzes the hydration and subsequent dehydrogenation of Cinnamoyl-CoA.[8][10]

-

Thiolytic Cleavage: The final step is the thiolytic cleavage of the resulting β-keto thioester by a Thiolase enzyme, which releases Acetyl-CoA and the final product, Benzoyl-CoA .[8][10]

Pathway Visualization: Benzoic Acid Biosynthesis

Quantitative Data for Key Enzymes

| Enzyme | Source Organism | Substrate | Km (µM) | Reference |

| Phenylalanine Ammonia Lyase (PAL) | Petroselinum crispum | L-Phenylalanine | 32 | (Hahlbrock et al., 1971) |

| Cinnamate-CoA Ligase (CNL) | Hypericum calycinum | Cinnamic Acid | 13 | (Beuerle & Pichersky, 2002) |

| Cinnamoyl-CoA Hydratase-Dehydrogenase (PhCHD) | Petunia hybrida | Cinnamoyl-CoA | 3.5 | (Qualley et al., 2012)[10] |

Experimental Protocol: Quantification of Benzoic Acid Derivatives by HPLC

This protocol outlines a method for extracting and quantifying benzoic acid and its precursors from plant tissue.

1. Materials:

-

Plant tissue (e.g., leaves, petals).

-

Extraction Solvent: 80% methanol.

-

Liquid nitrogen, for flash-freezing tissue.

-

Centrifuge, vortex mixer.

-

HPLC system with a C18 reverse-phase column and a UV detector.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Authentic standards: L-Phenylalanine, trans-Cinnamic Acid, Benzoic Acid.

2. Sample Extraction:

-

Harvest and immediately flash-freeze ~100 mg of plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

-

Add 1 mL of ice-cold 80% methanol to the powder.

-

Vortex vigorously for 1 minute and incubate on ice for 30 minutes, with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube. This is the crude extract.

-

Filter the extract through a 0.22 µm syringe filter before HPLC analysis.

3. HPLC Analysis:

-

Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

-

Inject 10-20 µL of the filtered extract.

-

Run a linear gradient elution, for example:

- 0-20 min: 5% to 60% B

- 20-25 min: 60% to 95% B

- 25-30 min: Hold at 95% B

- 30-35 min: Return to 5% B and re-equilibrate.

-

Monitor the elution profile at multiple wavelengths (e.g., 254 nm, 280 nm, 310 nm) to detect different phenylpropanoids.

4. Data Analysis:

-

Identify peaks by comparing their retention times with those of the authentic standards.

-

Quantify the compounds by integrating the peak areas and comparing them to a standard curve generated from known concentrations of the authentic standards.

Part 3: Final Esterification Catalyzed by Alcohol Acyltransferase (AAT)

The final step in the biosynthesis of this compound is the condensation of the alcohol and the activated acid.[12] This esterification is catalyzed by an Alcohol Acyltransferase (AAT) , an enzyme from the versatile BAHD (BEAT, AHCT, HCBT, DAT) superfamily.[13]

The specific reaction involves the transfer of the benzoyl group from Benzoyl-CoA to the hydroxyl group of (Z)-hex-3-en-1-ol, forming this compound and releasing Coenzyme A.

(Z)-3-Hexen-1-ol + Benzoyl-CoA → this compound + CoA-SH

AAT enzymes often exhibit broad substrate specificity, accepting a range of alcohols and acyl-CoA thioesters, which leads to the production of a diverse array of volatile esters in plants.[13][14] Identifying the specific AAT responsible for this compound synthesis in a given plant species requires functional gene characterization.

Logical Flow Visualization: Pathway Convergence

Experimental Protocol: In Vitro Characterization of a Candidate Alcohol Acyltransferase

This protocol describes the expression of a candidate AAT gene in E. coli and the subsequent in vitro assay of its activity.[13]

1. Gene Cloning and Protein Expression:

-

Identify a candidate AAT gene from a relevant plant species through transcriptomic analysis or homology-based searches.

-

Amplify the full-length coding sequence (CDS) of the gene via RT-PCR.

-

Clone the CDS into a suitable bacterial expression vector (e.g., pET or pGEX series) containing an affinity tag (e.g., His-tag, GST-tag).

-

Transform the expression construct into a competent E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) under optimized conditions (e.g., low temperature, long induction time) to maximize soluble protein yield.

-

Harvest the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. Enzyme Activity Assay:

-

Reaction Mixture (in a 2 mL GC vial):

- Assay Buffer: 100 mM sodium phosphate, pH 7.0.

- Alcohol Substrate: 1 mM (Z)-3-hexen-1-ol.

- Acyl-CoA Substrate: 0.5 mM Benzoyl-CoA.

- Purified AAT enzyme: 5-10 µg.

- Total volume: 500 µL.

-

Control Reactions:

- No enzyme control (to check for non-enzymatic ester formation).

- No alcohol substrate control.

- No acyl-CoA substrate control.

-

Incubation: Seal the vials and incubate at 30°C for 1-2 hours.

3. Product Detection by GC-MS:

-

Extraction: Stop the reaction by adding 200 µL of n-hexane containing an internal standard (e.g., octyl acetate). Vortex vigorously for 30 seconds to extract the volatile ester into the organic phase.

-

Analysis: Inject 1 µL of the hexane phase into a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

GC Conditions: Use a non-polar column (e.g., DB-5ms). Program the oven with a suitable temperature gradient to separate the product from the substrates and by-products.

-

MS Detection: Operate the mass spectrometer in scan mode. Identify the this compound peak based on its retention time and comparison of its mass spectrum with an authentic standard or a spectral library (e.g., NIST).

-

Quantification: Calculate the amount of product formed by comparing its peak area to that of the internal standard. This allows for the determination of specific activity (e.g., in pkat/mg protein). Substrate specificity can be determined by testing a panel of different alcohols and acyl-CoAs.[13]

References

- 1. mdpi.com [mdpi.com]

- 2. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Recombinant Lipoxygenases and Hydroperoxide Lyases for the Synthesis of Green Leaf Volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 72200-74-9 | Benchchem [benchchem.com]

- 13. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 14. Alcohol acyl transferase 1 links two distinct volatile pathways that produce esters and phenylpropenes in apple fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

Hex-3-enyl Benzoate as a Green Leaf Volatile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hex-3-enyl benzoate is a naturally occurring ester classified as a green leaf volatile (GLV), a class of C6 compounds released by plants upon tissue damage.[1] This volatile organic compound contributes to the characteristic "green" aroma of freshly cut grass and plays a pivotal role in plant defense signaling. Formed through the esterification of (Z)-3-hexenol (leaf alcohol) and benzoic acid, this compound is a subject of growing interest due to its potential applications in agriculture, perfumery, and pharmacology.[1][2] This technical guide provides a comprehensive overview of this compound, including its biosynthesis, role in plant signaling, and potential biological activities, with a focus on experimental protocols and quantitative data to support further research and development.

Introduction

Green leaf volatiles (GLVs) are a diverse group of compounds that are crucial for plant communication and defense against herbivores and pathogens.[1] this compound, with its characteristic green, herbaceous, and woody scent, is a significant component of the volatile emissions from various plant tissues.[1] Its presence has been documented in a range of plants, including jasmine, bilberry, guava, and various teas.[1][3] Beyond its contribution to plant aroma, emerging research suggests potential antimicrobial, anti-inflammatory, and antioxidant properties, making it a candidate for investigation in medicinal chemistry and pharmacology.[1] This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this multifaceted molecule.

Physicochemical Properties

A summary of the key physicochemical properties of (Z)-hex-3-enyl benzoate is presented in Table 1. This data is essential for its handling, formulation, and analysis.

Table 1: Physicochemical Properties of (Z)-Hex-3-enyl Benzoate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆O₂ | [2] |

| Molecular Weight | 204.26 g/mol | [2] |

| CAS Number | 25152-85-6 | [2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Odor | Green, herbaceous, woody, floral, balsamic, fatty | [3][] |

| Boiling Point | 105 °C at 1 mmHg | [3] |

| Density | 0.999 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.508 | [3] |

| Water Solubility | 40.3 mg/L at 24 °C | [3] |

| LogP | 4.5 at 25 °C | [3] |

| Vapor Pressure | 0.003347 mmHg @ 23° C | [5] |

Biosynthesis and Chemical Synthesis

Biosynthesis in Plants

This compound is synthesized in plants through the esterification of (Z)-3-hexenol with benzoic acid.[1] The biosynthesis of its precursors involves two distinct pathways:

-

(Z)-3-hexenol (Leaf Alcohol): This C6 alcohol is a primary product of the lipoxygenase (LOX) pathway, which is activated upon mechanical damage to plant tissues.[6][7] The pathway begins with the release of linolenic acid from cell membranes, which is then oxygenated by 13-lipoxygenase. The resulting hydroperoxide is cleaved by hydroperoxide lyase (HPL) to form (Z)-3-hexenal. Finally, alcohol dehydrogenase (ADH) reduces (Z)-3-hexenal to (Z)-3-hexenol.[6]

-

Benzoic Acid: In plants, benzoic acid is synthesized from the amino acid L-phenylalanine via the phenylpropanoid pathway.[1]

The final step, the esterification of (Z)-3-hexenol and benzoic acid, is catalyzed by specific plant enzymes, likely belonging to the alcohol acyltransferase (AAT) family.

Biosynthetic pathway of this compound in plants.

Chemical Synthesis

The primary industrial route for synthesizing this compound is through the acid-catalyzed esterification of (Z)-3-hexenol and benzoic acid, a process also known as Fischer esterification.[2][8] More recently, enzymatic synthesis using lipases has gained attention as a more sustainable and selective alternative.

Role in Plant Signaling

As a GLV, this compound is involved in complex plant signaling networks that mediate defense against herbivores and pathogens. The release of GLVs upon tissue damage serves as a rapid signal to both the damaged plant and its neighbors.

Jasmonate and Salicylate Pathways

GLVs are known to interact with the jasmonate (JA) and salicylic acid (SA) signaling pathways, which are central to plant defense.[][9] The oxylipin pathway, which produces GLVs, is a branch of the same pathway that synthesizes jasmonic acid.[1] GLVs can prime or directly induce JA-dependent defense responses in undamaged leaves of the same plant or in neighboring plants.[2][3] This priming effect leads to a faster and stronger defense response upon subsequent attack. The interaction between GLV, JA, and SA signaling is complex, often involving synergistic and antagonistic crosstalk to fine-tune the plant's defense strategy against different types of attackers.[]

Interaction of GLVs with plant defense signaling pathways.

Biological Effects on Other Organisms

The biological activity of this compound extends beyond the plant kingdom, influencing the behavior of insects and exhibiting potential antimicrobial and anti-inflammatory properties.

Effects on Insects

Plant volatiles are crucial cues for host location by phytophagous insects. Electroantennography (EAG) studies have shown that the antennae of various insects can detect this compound and related GLVs. For instance, male sphinx moths (Manduca sexta) have been shown to detect (Z)-3-hexenyl benzoate at higher doses.[1] The behavioral responses to these compounds can be complex, acting as attractants for some species and repellents for others.

Table 2: Electroantennogram (EAG) Responses of Insects to Green Leaf Volatiles

| Insect Species | Compound | EAG Response (mV) | Concentration | Reference |

| Manduca sexta (female) | (Z)-3-Hexenyl benzoate | ~0.5 - 1.5 | 10-100 µg | [1] |

| Manduca sexta (male) | (Z)-3-Hexenyl benzoate | Detectable at higher doses | 10-100 µg | [1] |

| Aphis fabae | (Z)-3-Hexenyl acetate | Significant EAG response | Not specified | [2] |

| Spodoptera frugiperda (male) | (Z)-3-Hexen-1-ol | High EAG response | Not specified | [10] |

| Spodoptera litura (male & female) | cis-3-Hexen-1-ol | Strong dose-dependent response | 10⁻¹ mol/L | [11] |

Antimicrobial and Anti-inflammatory Potential

While specific data for this compound is limited, related benzoate compounds have demonstrated antimicrobial and anti-inflammatory activities. For drug development professionals, this suggests that this compound could be a valuable lead compound for further investigation.

Table 3: Potential Biological Activities of Benzoate-Related Compounds

| Activity | Compound Class | Organism/Target | Effect | Reference(s) |

| Antimicrobial | Benzoates | Staphylococcus aureus, Escherichia coli, Candida albicans | Inhibition of growth | [12][13] |

| Anti-inflammatory | Benzoate derivatives | Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes | Inhibition of enzyme activity | [14][15] |

| Antiprotozoal | L-Bornyl benzoates | Trypanosoma cruzi | Antiproliferative effect | [16] |

Experimental Protocols

Enzymatic Synthesis of (Z)-3-Hexenyl Benzoate using Novozym 435

This protocol is adapted from methodologies for lipase-catalyzed esterification of similar compounds.

Materials:

-

(Z)-3-hexen-1-ol

-

Benzoic acid

-

Immobilized lipase from Candida antarctica (Novozym 435)

-

n-Hexane (or other suitable organic solvent)

-

Molecular sieves (3Å)

-

Rotary evaporator

-

Reaction vessel with magnetic stirrer and temperature control

Procedure:

-

To a reaction vessel, add (Z)-3-hexen-1-ol and benzoic acid in a 1:1.2 molar ratio.

-

Add n-hexane as the solvent (e.g., 5 mL per gram of alcohol).

-

Add Novozym 435 (typically 5-10% by weight of the substrates).

-

Add molecular sieves to remove water produced during the reaction, which can inhibit the enzyme.

-

Stir the reaction mixture at a constant temperature (e.g., 40-60°C).

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC).

-

Upon completion, filter to remove the immobilized enzyme (which can be washed and reused).

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product by vacuum distillation or column chromatography.

Workflow for the enzymatic synthesis of (Z)-3-hexenyl benzoate.

Quantification of this compound in Plant Volatiles by GC-MS

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPME (Solid-Phase Microextraction) fibers (e.g., PDMS/DVB) for headspace analysis or solvent for liquid extraction (e.g., hexane)

-

Plant material

-

Internal standard (e.g., n-alkane series)

Procedure:

-

Sample Preparation (Headspace SPME):

-

Place a known weight of the plant material in a sealed vial.

-

Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) at a controlled temperature.

-

-

Sample Preparation (Solvent Extraction):

-

Extract a known weight of the plant material with a suitable solvent (e.g., hexane) for a defined period.

-

Concentrate the extract to a known volume.

-

-

GC-MS Analysis:

-

Injector: Desorb the SPME fiber or inject the liquid extract into the GC inlet at an appropriate temperature (e.g., 250°C).

-

Column: Use a suitable capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of, for example, 40-400 amu.

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantify the compound by comparing its peak area to that of an internal standard.

-

Conclusion and Future Directions

This compound is a fascinating green leaf volatile with significant roles in plant ecology and potential applications in various industries. This technical guide has summarized the current knowledge on its physicochemical properties, biosynthesis, role in plant signaling, and biological effects on other organisms. The provided experimental protocols offer a starting point for researchers to further investigate this compound.

Future research should focus on several key areas:

-

Elucidating the specific enzymes responsible for the final esterification step in different plant species.

-

Conducting more extensive studies on the behavioral effects of pure this compound on a wider range of insect pests and beneficial insects.

-

Performing detailed in vitro and in vivo studies to confirm and quantify the antimicrobial and anti-inflammatory properties of this compound, which could pave the way for its development as a novel therapeutic agent.

By continuing to explore the multifaceted nature of this compound, the scientific community can unlock its full potential for the benefit of agriculture, medicine, and beyond.

References

- 1. olfacts.nl [olfacts.nl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]

- 8. Lipoxygenase Inhibition by Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. acaentmex.org [acaentmex.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. medicaljournalssweden.se [medicaljournalssweden.se]

- 14. researchgate.net [researchgate.net]

- 15. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]

The Olfactory Signature of cis-3-Hexenyl Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Hexenyl benzoate is a key aroma chemical prized in the fragrance and flavor industry for its unique and persistent green, herbaceous, and floral scent profile. This technical guide provides a comprehensive overview of its olfactory characteristics, physicochemical properties, and the methodologies used in its synthesis and analysis. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and utilize this compound. The information presented herein is a synthesis of publicly available data, including qualitative descriptions and quantitative metrics where available. Detailed experimental protocols for synthesis and analysis, based on established chemical principles, are also provided, alongside a discussion of the underlying biochemical pathways of olfaction relevant to this class of molecules.

Olfactory Profile and Physicochemical Properties

cis-3-Hexenyl benzoate possesses a complex and multifaceted olfactory profile. It is consistently described as having a primary green and herbaceous character, with significant woody and floral undertones.[1][2][3][4] Subtle balsamic and fruity facets are also noted, contributing to its versatility in fragrance compositions.[3] Its tenacity is a key attribute, with its scent lasting for over eight hours on a smelling strip.[3] This longevity makes it an excellent fixative and a modifier for middle and base notes in perfumery.

Qualitative Olfactory Description

-

Secondary Notes: Floral, Balsamic, Fruity[3]

-

Associated Descriptors: Leafy, mild, sweet, narcotic, mimosa, hyacinth, cherry, jasmine[4]

Quantitative Physicochemical Data

A summary of the key physicochemical properties of cis-3-Hexenyl benzoate is presented in Table 1. While an odor threshold in the air is not definitively available in the reviewed literature, a taste threshold has been reported. It is important to note that taste and odor thresholds are not interchangeable.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆O₂ | [5] |

| Molecular Weight | 204.26 g/mol | [2] |

| CAS Number | 25152-85-6 | [5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 105 °C @ 1 mmHg | |

| Density | 0.999 g/mL @ 25 °C | |

| Refractive Index | n20/D 1.508 | |

| Vapor Pressure | 0.003347 mmHg @ 23 °C | [5] |

| Taste Threshold | 10 ppm | [6] |

| Log P | 4.3 | [5] |

| Flash Point | >230 °F (>110 °C) | [6] |

Experimental Protocols

Synthesis of cis-3-Hexenyl Benzoate via Fischer Esterification

cis-3-Hexenyl benzoate is synthesized through the Fischer esterification of cis-3-hexenol with benzoic acid, typically in the presence of an acid catalyst.[5]

Reaction:

cis-3-Hexenol + Benzoic Acid ⇌ cis-3-Hexenyl Benzoate + Water

Materials:

-

cis-3-Hexenol

-

Benzoic acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of cis-3-hexenol and benzoic acid in toluene.

-

Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is nearing completion.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure cis-3-Hexenyl benzoate.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and purity assessment of volatile compounds like cis-3-Hexenyl benzoate.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer.

-

Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms).

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column Flow Rate: 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O allows for the correlation of specific chemical compounds with their perceived odor.[7][8][9][10]

Procedure:

-

A sample of cis-3-Hexenyl benzoate is injected into the GC under the same or similar conditions as for GC-MS analysis.

-

The column effluent is split between a chemical detector (e.g., FID or MS) and a heated sniffing port.

-

A trained sensory panelist sniffs the effluent from the sniffing port and records the perceived odor character and intensity at specific retention times.

-

The olfactogram (a plot of odor intensity versus retention time) is then compared with the chromatogram to identify the odor-active compounds.

Olfactory Signaling Pathway

The perception of odorants like cis-3-Hexenyl benzoate begins with the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[11] These receptors are G protein-coupled receptors (GPCRs).[11][12] While the specific ORs that bind to cis-3-Hexenyl benzoate have not been identified, the general signaling cascade for green and floral odorants follows a well-established pathway.

Steps in the Olfactory Signaling Cascade:

-

Binding: An odorant molecule (ligand) binds to a specific olfactory receptor.

-

G Protein Activation: This binding causes a conformational change in the receptor, which activates an associated G protein (Gαolf).

-

Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, which in turn converts ATP to cyclic AMP (cAMP), a second messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows for an influx of Na⁺ and Ca²⁺ ions, leading to the depolarization of the olfactory sensory neuron.

-

Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon of the neuron to the olfactory bulb in the brain for further processing.

Conclusion

cis-3-Hexenyl benzoate is a valuable aroma chemical with a well-defined, though complex, olfactory profile. Its green, herbaceous, woody, and floral characteristics, combined with its excellent tenacity, make it a versatile ingredient in the creation of a wide range of fragrances. This guide provides a foundational understanding of its properties and the experimental methodologies for its synthesis and analysis. Further research to determine its precise odor threshold in air and to identify its specific olfactory receptors would provide deeper insights into its sensory perception and potential applications.

References

- 1. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 2. nbinno.com [nbinno.com]

- 3. fraterworks.com [fraterworks.com]

- 4. perfumersworld.com [perfumersworld.com]

- 5. ScenTree - Cis-3-hexenyl benzoate (CAS N° 25152-85-6) [scentree.co]

- 6. odournet.com [odournet.com]

- 7. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 10. gc-olfactometry; PHASER publications [glsciences.eu]

- 11. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 12. Human olfactory receptor families and their odorants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (Z)-Hex-3-enyl Benzoate

Introduction

(Z)-Hex-3-enyl benzoate, also known as cis-3-Hexenyl benzoate, is a benzoate ester with the molecular formula C₁₃H₁₆O₂.[1][2][3] It is a colorless to pale yellow oily liquid recognized for its mild, yet persistent, green, herbaceous, and woody odor with floral and balsamic undertones.[1][3][4] This compound is utilized in the flavor and fragrance industries and is found naturally in some plants, such as Anthemis aciphylla and Hypericum perforatum.[1] This technical guide provides a comprehensive overview of its physical properties, experimental protocols for their determination, and a visualization of its synthesis, aimed at researchers, scientists, and professionals in drug development.

Quantitative Physical and Chemical Properties

The physical properties of (Z)-Hex-3-enyl benzoate are summarized in the table below, providing a consolidated view of its key characteristics.

| Property | Value | Units | Conditions |

| Molecular Formula | C₁₃H₁₆O₂ | - | - |

| Molecular Weight | 204.26 | g/mol | - |

| Appearance | Colorless to pale yellow clear, oily liquid | - | - |

| Odor | Green, herbaceous, woody, floral, balsamic, fatty | - | - |

| Boiling Point | 105 | °C | @ 1.00 mm Hg |

| 130 | °C | @ 5.00 mm Hg | |

| 290.8 | °C | @ 760 mmHg | |

| Density | 0.995 - 1.004 | g/mL | @ 25 °C |

| 0.999 | g/mL | @ 25 °C | |

| Refractive Index | 1.503 - 1.514 | - | @ 20 °C |

| 1.508 | - | @ 20 °C | |

| Flash Point | 110 / >230 | °C / °F | (Closed Cup) |

| 113 | °C | (Closed Cup) | |

| Vapor Pressure | 0.002 | mmHg | @ 25 °C (est.) |

| 0.45 | Pa | @ 24 °C | |

| Water Solubility | 13.95 (est.) / 40.3 | mg/L | @ 25 °C / 24 °C |

| LogP (o/w) | 4.241 (est.) / 4.5 | - | @ 25 °C |

| Assay | 95.00 to 100.00 | % | Sum of isomers |

Data compiled from multiple sources.[1][2][3][4][5][6]

Experimental Protocols

Detailed methodologies for determining the key physical properties of (Z)-Hex-3-enyl benzoate are outlined below. These protocols represent standard laboratory procedures.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For substances like (Z)-Hex-3-enyl benzoate, which have high boiling points at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer or thermocouple

-

Vacuum pump and gauge

-

Heating mantle

Procedure:

-

A sample of (Z)-Hex-3-enyl benzoate is placed in the distillation flask.

-

The apparatus is assembled for vacuum distillation.

-

The system is evacuated to a specific pressure (e.g., 1 mm Hg).

-

The sample is heated gradually using the heating mantle.

-

The temperature at which the liquid boils and the vapor condenses into the receiving flask is recorded as the boiling point at that pressure.

Measurement of Density

Density, the mass per unit volume, is a fundamental physical property. It is typically measured using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a specific volume)

-

Analytical balance

-

Thermostatic bath

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample, (Z)-Hex-3-enyl benzoate, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostatic bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

The pycnometer is removed, cleaned, and weighed again.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index measures how light propagates through a substance. It is a characteristic property that is sensitive to temperature and the wavelength of light used.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium D-line at 589 nm)

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index.

-

The prisms of the refractometer are cleaned, and a few drops of (Z)-Hex-3-enyl benzoate are applied.

-

The temperature is maintained at a specific value (e.g., 20 °C) by circulating water from the water bath.

-

The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered.

-

The refractive index is read directly from the instrument's scale.

Spectroscopic Analysis

Spectroscopic methods are crucial for the structural elucidation and identification of compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. ¹H and ¹³C NMR spectra are typically acquired. For (Z)-Hex-3-enyl benzoate, NMR would confirm the presence of the cis-double bond, the benzoate group, and the aliphatic chain.[1][7]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule. The IR spectrum of (Z)-Hex-3-enyl benzoate would show characteristic absorption bands for the ester carbonyl (C=O) group, the aromatic C=C bonds, and the C-O bond.[1]

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in its identification. The mass spectrum of (Z)-Hex-3-enyl benzoate would show a molecular ion peak corresponding to its molecular weight.[1][8]

Mandatory Visualizations

Synthesis of (Z)-Hex-3-enyl Benzoate

The primary method for synthesizing (Z)-Hex-3-enyl benzoate is through the esterification of (Z)-3-hexen-1-ol with benzoic acid or its derivatives.[9] The following diagram illustrates this common synthetic pathway.

Caption: Fischer esterification of (Z)-3-hexen-1-ol and benzoic acid to produce (Z)-Hex-3-enyl benzoate.

References

- 1. 3-Hexenyl benzoate, (3Z)- | C13H16O2 | CID 5367706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. cis-3-Hexenyl benzoate | 25152-85-6 [chemicalbook.com]

- 4. (Z)-3-hexen-1-yl benzoate, 25152-85-6 [thegoodscentscompany.com]

- 5. (3Z)-3-Hexen-1-yl benzoate | CAS#:25152-85-6 | Chemsrc [chemsrc.com]

- 6. iff.com [iff.com]

- 7. cis-3-Hexenyl benzoate(25152-85-6) 1H NMR [m.chemicalbook.com]

- 8. 3-Hexen-1-ol, benzoate, (Z)- [webbook.nist.gov]

- 9. Hex-3-enyl benzoate | 72200-74-9 | Benchchem [benchchem.com]

Spectral Data Analysis of Hex-3-enyl Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for Hex-3-enyl benzoate, a compound of interest in various fields of chemical research. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a visual workflow for spectral analysis.

Core Spectral Data

The following sections provide a detailed breakdown of the NMR, IR, and MS spectral data for (Z)-Hex-3-enyl benzoate (cis isomer), the more commonly reported isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.05 - 8.02 | m | 2H, Ar-H | |

| 7.58 - 7.54 | m | 1H, Ar-H | |

| 7.47 - 7.43 | m | 2H, Ar-H | |

| 5.60 - 5.51 | m | 1H, =CH | |

| 5.43 - 5.35 | m | 1H, =CH | |

| 4.31 | t | 6.8 | 2H, -O-CH₂ - |

| 2.50 | q | 6.8 | 2H, -CH₂ -CH= |

| 2.10 | p | 7.4 | 2H, -CH₂-CH₂ -CH₃ |

| 0.98 | t | 7.4 | 3H, -CH₃ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 166.6 | C=O (Ester) |

| 135.2 | Ar-C |

| 132.8 | Ar-CH |

| 130.5 | Ar-C (Quaternary) |

| 129.5 | Ar-CH |

| 128.3 | Ar-CH |

| 123.9 | =CH |

| 64.3 | -O-CH₂- |

| 28.2 | -CH₂-CH= |

| 20.7 | -CH₂-CH₂-CH₃ |

| 14.1 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Description |

| 3065-3030 | C-H stretch (Aromatic) |

| 2965-2875 | C-H stretch (Aliphatic) |

| 1720 | C=O stretch (Ester) |

| 1600, 1450 | C=C stretch (Aromatic ring) |

| 1270 | C-O stretch (Ester) |

| 710 | C-H bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features.

| m/z | Relative Intensity (%) | Assignment |

| 204 | 5 | [M]⁺ (Molecular Ion) |

| 122 | 10 | [C₇H₅O₂]⁺ |

| 105 | 100 | [C₇H₅O]⁺ (Benzoyl cation) |

| 82 | 45 | [C₆H₁₀]⁺ |

| 77 | 30 | [C₆H₅]⁺ (Phenyl cation) |

| 67 | 25 | [C₅H₇]⁺ |

| 55 | 20 | [C₄H₇]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

NMR Spectroscopy

-

Sample Preparation : A sample of approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

-

Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

-

¹H NMR Acquisition : The ¹H NMR spectrum was acquired using a standard pulse sequence. A spectral width of 16 ppm was used, with a relaxation delay of 1 second and 16 scans.

-

¹³C NMR Acquisition : The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm was used, with a relaxation delay of 2 seconds and 1024 scans.

-

Data Processing : The acquired free induction decays (FIDs) were processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the TMS signal.

IR Spectroscopy

-

Sample Preparation : A thin film of neat this compound was prepared by placing a drop of the liquid between two potassium bromide (KBr) plates.

-

Instrumentation : The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Data Acquisition : The spectrum was acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

-

Data Processing : The resulting interferogram was Fourier transformed to produce the infrared spectrum. The data was processed using the spectrometer's software.

Mass Spectrometry

-

Sample Introduction : The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column. A small amount of this compound was dissolved in dichloromethane and injected into the GC.

-

Instrumentation : A Thermo Fisher Scientific ISQ single quadrupole GC-MS system was used.

-

Ionization : Electron ionization (EI) was used with an electron energy of 70 eV.

-

Mass Analysis : The mass analyzer was scanned over a mass range of m/z 40-400.

-

Data Analysis : The mass spectrum of the GC peak corresponding to this compound was analyzed to identify the molecular ion and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for Spectral Data Acquisition and Analysis.

An In-depth Technical Guide to the Solubility of Hex-3-enyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Hex-3-enyl benzoate, a compound of interest in various scientific and industrial applications. This document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and presents logical workflows through diagrammatic representations.

Introduction to this compound

This compound, specifically the cis-isomer (CAS No. 25152-85-6), is an ester recognized for its green, herbaceous, and slightly floral aroma.[1] While it is predominantly utilized in the fragrance and flavor industries, its physicochemical properties, including solubility, are crucial for its application in formulation science, analytical chemistry, and potential considerations in drug development as an excipient or for delivery systems. Understanding its behavior in various solvents is fundamental for researchers working with this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of cis-3-Hexenyl benzoate is presented below.

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.26 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[3][4] |

| Density | 0.993 - 1.010 g/mL at 20°C[3] |

| Boiling Point | 105 °C at 1 mm Hg[1] |

| Vapor Pressure | 0.002 mmHg at 25°C[5] |

| LogP (o/w) | 4.241 - 4.5[5][6] |

Solubility Profile of this compound

The solubility of a compound is a critical parameter for its handling, formulation, and potential biological interactions. This compound is generally characterized as being soluble in organic solvents and insoluble in water.[2][3][4]

3.1. Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for cis-3-Hexenyl benzoate in various solvents.

| Solvent | Chemical Class | Solubility | Temperature |

| Water | Protic, Polar | 40.3 mg/L[7] | 24°C |

| Ethanol | Protic, Polar | Miscible[2] | Room Temperature |

| Acetone | Aprotic, Polar | Soluble (qualitative) | Not Specified |

| Hexane | Aprotic, Non-polar | Soluble (qualitative) | Not Specified |

| Toluene | Aprotic, Non-polar | Soluble (qualitative) | Not Specified |

| Fats and Oils | Non-polar | Soluble (qualitative)[2] | Not Specified |

Note: "Soluble" indicates that while specific quantitative data is not available in the cited literature, the compound is generally reported to be soluble in these organic solvents. "Miscible" implies that the solute and solvent mix in all proportions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a common technique for solubility measurement.

4.1. Materials and Equipment

-

cis-3-Hexenyl benzoate (purity >98%)

-